A Comprehensive Technical Guide to the Synthesis and Characterization of 4,6-Diamino-2-mercaptopyrimidine
A Comprehensive Technical Guide to the Synthesis and Characterization of 4,6-Diamino-2-mercaptopyrimidine
Introduction: The Significance of 4,6-Diamino-2-mercaptopyrimidine (DAMP)
4,6-Diamino-2-mercaptopyrimidine (DAMP), with CAS number 1004-39-3, is a pivotal heterocyclic compound that serves as a fundamental building block in medicinal chemistry and materials science.[1][2][3] Its pyrimidine core, functionalized with two amino groups and a mercapto group, offers multiple reactive sites for chemical modification and the construction of more complex molecular architectures.[4] Derivatives of DAMP have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making it a molecule of significant interest for drug development professionals.[4][5]
A key chemical feature of DAMP is its existence in tautomeric forms: the thione and thiol forms.[6] This equilibrium is crucial as it influences the molecule's reactivity and its interactions in biological systems. The thione form, featuring a carbon-sulfur double bond (C=S), generally predominates. Understanding this tautomerism is essential for the accurate interpretation of characterization data.[7] This guide provides a detailed, field-proven methodology for the synthesis of DAMP and a comprehensive strategy for its structural and purity validation.
Part 1: Synthesis of 4,6-Diamino-2-mercaptopyrimidine
Principle and Mechanism
The most efficient and widely adopted synthesis of DAMP involves the base-catalyzed condensation reaction between malononitrile and thiourea.[1][8] This reaction proceeds via a well-established mechanism:
-
Deprotonation: A strong base, typically sodium methanolate, deprotonates the α-carbon of malononitrile, which is highly acidic due to the electron-withdrawing effect of the two nitrile groups. This generates a stabilized carbanion.
-
Nucleophilic Attack: The thiourea then acts as a nucleophile, attacking one of the nitrile groups of the activated malononitrile.
-
Cyclization and Tautomerization: A subsequent intramolecular cyclization occurs, followed by tautomerization to form the stable aromatic pyrimidine ring.
The choice of sodium methanolate as the base is causal; it is strong enough to efficiently generate the malononitrile carbanion in an alcoholic solvent, facilitating a homogenous reaction environment. The final acidification step is critical to neutralize the reaction mixture and precipitate the final product in its neutral form.[1][8]
Detailed Experimental Protocol: Synthesis
This protocol is a self-validating system designed for high yield and purity.
Reagents and Equipment:
-
Malononitrile (6.24 mol)
-
Thiourea (2.50 mol)
-
Sodium Methanolate (9.98 mol)
-
Methanol (2 L)
-
Deionized Water (3.5 L)
-
Acetic Acid
-
Multi-neck round-bottom flask with mechanical stirrer, condenser, and thermometer
-
Heating mantle
-
Filtration apparatus (Büchner funnel)
Step-by-Step Procedure:
-
Reaction Setup: In a multi-neck flask, dissolve sodium methanolate (540 g, 9.98 mol) in methanol (2 L) with stirring.[1]
-
Addition of Reactants: Sequentially add thiourea (190 g, 2.50 mol) and then malononitrile (412 g, 6.24 mol) to the methanol solution.[1][8]
-
Reaction: Heat the mixture to 40 °C and maintain this temperature with continuous stirring for 30 hours.[1][8] The mixture will gradually form a solid precipitate.
-
Initial Isolation: After the reaction is complete, cool the mixture to room temperature. Collect the solid product by filtration.[1]
-
Purification via pH Adjustment: Dissolve the collected filter cake in deionized water (3.5 L).[1]
-
Precipitation: While stirring, carefully adjust the pH of the solution to approximately 7 using acetic acid. This step protonates the pyrimidine salt, causing the neutral DAMP to precipitate out of the solution.[1]
-
Final Collection and Drying: Collect the precipitated solid by filtration, wash with cold water, and dry thoroughly. The expected product is a light yellow solid with a typical yield of around 94%.[1]
Part 2: Characterization of 4,6-Diamino-2-mercaptopyrimidine
Comprehensive characterization is imperative to confirm the identity, structure, and purity of the synthesized DAMP. The following workflow outlines the standard analytical techniques employed.
Physical Properties
-
Appearance: The purified compound should be a light yellow to brown-grey powder or crystalline solid.[1][8]
-
Melting Point: DAMP has a high melting point, typically reported as greater than 280-300 °C, indicating its stable crystalline structure.[1]
-
Solubility: It is soluble in aqueous base solutions like 1 M NaOH.[8]
Spectroscopic Techniques for Structural Elucidation
1. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR analysis is a rapid and effective method to confirm the presence of key functional groups. A KBr pellet of the sample is typically used for analysis.[9]
-
N-H Stretching: Strong, broad absorption bands are expected in the region of 3100-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the two primary amino (-NH₂) groups.[4][10]
-
C=N and C=C Stretching: Vibrations from the pyrimidine ring will appear in the 1550-1650 cm⁻¹ region.
-
Thione C=S Stretching: A characteristic absorption for the C=S bond of the thione tautomer is expected around 1150-1300 cm⁻¹.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides definitive structural information by mapping the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. The sample is typically dissolved in a deuterated solvent like DMSO-d₆.
-
¹H NMR:
-
-NH₂ Protons: A broad singlet appearing around 6.0-7.0 ppm, integrating to 4 protons. The broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange.
-
C5-H Proton: A sharp singlet is expected for the lone proton on the pyrimidine ring, typically appearing around 5.0-5.5 ppm.[4][5]
-
N-H/S-H Proton: A very broad singlet at a higher chemical shift (downfield), often above 10 ppm, corresponding to the proton of the thioamide/thiol group. Its position and intensity can vary due to tautomerism and solvent exchange.
-
-
¹³C NMR:
-
C5: The carbon atom bearing a hydrogen (C5) is expected to resonate furthest upfield among the ring carbons, typically around 80-90 ppm.[4]
-
C4 and C6: The two carbons attached to the amino groups (C4 and C6) are chemically equivalent and will show a single resonance around 160-165 ppm.[4]
-
C2 (C=S): The thione carbon (C2) is the most deshielded, appearing significantly downfield, typically in the range of 170-180 ppm.[4]
-
3. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
-
Molecular Weight: The molecular formula is C₄H₆N₄S, corresponding to a molecular weight of 142.18 g/mol .[11]
-
Expected Ion: In High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI), the expected protonated molecular ion [M+H]⁺ would have an m/z of approximately 143.039.[5] This provides unambiguous confirmation of the elemental composition.
Chromatographic Techniques for Purity Assessment
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of the final product. A purity of ≥98% is typically required for applications in drug discovery.
-
Methodology: A reverse-phase HPLC method is suitable. A C18 column can be used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (like water with a small amount of formic or phosphoric acid).[12]
-
Expected Result: A pure sample will exhibit a single major peak in the chromatogram at a specific retention time. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity.
Summary of Characterization Data
| Parameter | Technique | Expected Result | Reference |
| Appearance | Visual Inspection | Light yellow to brown-grey powder | [1][8] |
| Melting Point | Melting Point Apparatus | >280 °C | |
| Molecular Weight | Mass Spectrometry | 142.18 g/mol ; [M+H]⁺ at m/z ≈ 143.039 | [5][11] |
| N-H Stretch | FT-IR | 3100-3500 cm⁻¹ (broad) | [4][10] |
| C=S Stretch | FT-IR | ~1150-1300 cm⁻¹ | - |
| C5-H Signal | ¹H NMR | ~5.0-5.5 ppm (singlet) | [4][5] |
| -NH₂ Signal | ¹H NMR | ~6.0-7.0 ppm (broad singlet) | - |
| C2 Signal (C=S) | ¹³C NMR | ~170-180 ppm | [4] |
| C4, C6 Signal | ¹³C NMR | ~160-165 ppm | [4] |
| Purity | HPLC | ≥98.0% |
Conclusion
This guide has detailed a robust and high-yield synthesis for 4,6-Diamino-2-mercaptopyrimidine, a compound of considerable value to the scientific community. The causality behind the chosen synthetic strategy and the importance of specific steps have been explained to provide a deeper understanding beyond a simple recitation of the protocol. Furthermore, a multi-faceted characterization workflow has been presented, integrating spectroscopic and chromatographic techniques to provide a self-validating system for confirming the product's identity and purity. Adherence to these methodologies will ensure the reliable production and validation of DAMP, enabling its successful application in further research and development endeavors.
References
-
Subedi, G. P., et al. (2018). 2-(Heptylthio)pyrimidine-4,6-diamine . Molbank, 2018(4), M1023. Available at: [Link]
-
Salieva, F. N., et al. (2022). S-Heptylation of 4,6-diamino-2-mercaptopyrimidine . ResearchGate. Available at: [Link]
-
Goya, P., Ochoa, C., & Stud, M. (1980). Spectral investigations of 4,5-diamino-6-hydroxy-2-mercaptopyrimidine and 4,6-diamino-2-mercaptopyrimidine . Canadian Journal of Chemistry, 58(17), 1789-1793. Available at: [Link]
-
Toshpo'latov, A. A., et al. (2022). REACTIONS OF 4,6-DIAMINO-2-MERCAPTOPYRIMIDINE WITH MONOCHLOROACETIC ACID ETHERS . Universum: химия и биология, (2-2 (92)). Available at: [Link]
-
2-Thio-6-aminocytosine . PubChem. Available at: [Link]
-
FT-IR Spectrums of (a) 4,6-diamino-2-pyrimidinethiol, (b) Siler nitrate and (c) Ag-CP . ResearchGate. Available at: [Link]
-
FT-IR Spectrums of a) 4,6-Diamino-2-pyrimidinethiol, b) Siler... . ResearchGate. Available at: [Link]
-
4,6-Diamino-2-mercaptopyrimidine hydrate - Raman Spectrum . SpectraBase. Available at: [Link]
-
Gutiérrez, M. D., et al. (1988). Spectroscopic studies of some Pd(II), Pt(II), Ag(I), and Au(III) complexes of 4,6-diamino-2-thiopyrimidine and 4,6-diamino-2-methylthiopyrimidine . Canadian Journal of Chemistry, 66(2), 249-255. Available at: [Link]
-
FT-IR Spectrums of (a) 4,6-Diamino-2-pyrimidinethiol, (b) Zn(NO3)2·6H2O... . ResearchGate. Available at: [Link]
-
Sharma, P., et al. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide . Rasayan Journal of Chemistry, 3(3), 488-491. Available at: [Link]
-
2-mercaptopyrimidine . Organic Syntheses Procedure. Available at: [Link]
-
Tautomer . Wikipedia. Available at: [Link]
-
Separation of 2-Amino-4,6-dichloropyrimidine on Newcrom R1 HPLC column . SIELC Technologies. Available at: [Link]
-
4,6-Dihydroxy-2-methylmercaptopyrimidine - 13C NMR . SpectraBase. Available at: [Link]
-
Krishnakumar, V., & John, X. (2012). FT-IR and FT-Raman spectral analysis of 2-amino–4,6-dimethylpyrimidine . International Journal of Engineering Research and Applications, 2(3), 232-238. Available at: [Link]
-
Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines . ResearchGate. Available at: [Link]
-
Roy, D., et al. (2015). Role of tautomerism in RNA biochemistry . RNA, 21(12), 2048-2058. Available at: [Link]
-
Zhang, D., et al. (2016). Experimental and theoretical studies of 4,6-diamino-2-mercaptopyrimidine as a copper inhibitor in 3.5 wt% NaCl solution . RSC Advances, 6(10), 8329-8337. Available at: [Link]
Sources
- 1. 4,6-DIAMINO-2-MERCAPTOPYRIMIDINE | 1004-39-3 [chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 4,6-Diamino-2-mercaptopyrimidine | 1004-39-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 2-(Heptylthio)pyrimidine-4,6-diamine [mdpi.com]
- 5. REACTIONS OF 4,6-DIAMINO-2-MERCAPTOPYRIMIDINE WITH MONOCHLOROACETIC ACID ETHERS [7universum.com]
- 6. Tautomer - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. ijera.com [ijera.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-Thio-6-aminocytosine | C4H6N4S | CID 1201482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Separation of 2-Amino-4,6-dichloropyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
